![molecular formula C23H30N2O4S B2981939 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 954686-98-7](/img/structure/B2981939.png)
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Tetrahydroquinoline derivatives are known to exhibit a wide range of medicinal benefits, including anti-asthmatic, anti-inflammatory, antimalarial, anticancer, and antibiotic activities. They form the basis of many bioactive natural substances and potential drugs .
Antifungal Agents
Some tetrahydroquinoline derivatives have been designed and synthesized based on natural products and show promise as novel fungicides .
Anticancer Research
Novel tetrahydroquinoline derivatives have been designed against anticancer targets like LSD1, with studies establishing three-dimensional quantitative structure–activity relationships (3D-QSAR) for these inhibitors .
Synthetic Organic Chemistry
Tetrahydroquinolines possess high reactivity and a wide spectrum of chemical properties, making them important in synthetic organic chemistry .
Electrochemical Synthesis
A series of tetrahydroquinoline derivatives have been selectively synthesized via electrochemical hydrocyanomethylation of quinoline skeletons .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-17(2)12-14-25-22-10-7-20(16-19(22)6-11-23(25)26)24-30(27,28)15-13-18-4-8-21(29-3)9-5-18/h4-5,7-10,16-17,24H,6,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTKGFTXGUAIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
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